molecular formula C26H19NO6 B2620076 2-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 2-oxo-2H-chromene-3-carboxylate CAS No. 324580-69-0

2-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2620076
CAS No.: 324580-69-0
M. Wt: 441.439
InChI Key: ZPKLVQYVWVGVJS-JVWAILMASA-N
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Description

The compound 2-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) core substituted at position 3 with a carboxylate ester group. Attached to the coumarin scaffold is a phenyl ring linked via an imine (C=N) bond, which is further functionalized with an ethoxycarbonyl (-COOEt) group at the para position. This structure combines the photophysical properties of coumarins with the reactivity of imines and esters, making it a candidate for applications in materials science and medicinal chemistry.

The synthesis of such compounds typically involves:

Coumarin core formation: Ethyl 2-oxo-2H-chromene-3-carboxylate derivatives are often synthesized via Pechmann or Knoevenagel condensations .

Imine formation: The Schiff base (imine) linkage is generated through the condensation of an aldehyde-containing precursor (e.g., 4-(ethoxycarbonyl)benzaldehyde) with an amine-functionalized coumarin intermediate under mild acidic conditions .

Key spectral features include:

  • IR: Stretching vibrations for C=O (ester: ~1700 cm⁻¹; coumarin lactone: ~1750 cm⁻¹) and C=N (imine: ~1600–1650 cm⁻¹).
  • NMR: Distinct signals for the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂ in $^1$H NMR) and aromatic protons (δ ~6.8–8.5 ppm) .

Properties

IUPAC Name

[2-[(4-ethoxycarbonylphenyl)iminomethyl]phenyl] 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO6/c1-2-31-24(28)17-11-13-20(14-12-17)27-16-19-8-4-6-10-23(19)33-26(30)21-15-18-7-3-5-9-22(18)32-25(21)29/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKLVQYVWVGVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2OC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 2-oxo-2H-chromene-3-carboxylate typically involves a multi-step process. One common method involves the reaction of ethyl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate with methionine methyl ester hydrochloride in the presence of dicyclohexylcarbodiimide . This reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxycarbonyl and chromene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared with analogous coumarin derivatives below.

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Compound Name Key Structural Features Functional Group Differences Potential Applications References
Target Compound Coumarin-3-carboxylate, imine-linked 4-(ethoxycarbonyl)phenyl Ethoxycarbonyl ester, imine bond Fluorescent probes, catalysis
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Coumarin-3-carboxamide, 4-methoxyphenethyl group Carboxamide (vs. ester), methoxy substituent Antimicrobial agents
Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate Amino-substituted coumarin, ethoxycarbonyl ethyl, dimethoxyphenyl Amino group, branched ester Anticancer agents (e.g., CXL017)
Methyl 4-ethynyl-2-oxo-2H-chromene-3-carboxylate Ethynyl-substituted coumarin, methyl ester Ethynyl group (sp-hybridized carbon) Click chemistry, polymer synthesis
[2-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-oxochromene-3-carboxylate Coumarin-3-carboxylate, thiazole-linked amide, 4-methoxyphenyl Thiazole ring, amide bond Enzyme inhibition, optoelectronics

Key Findings:

Amino-substituted coumarins (e.g., CXL017) exhibit increased basicity, facilitating interactions with biological targets such as DNA or enzymes .

Solubility and Reactivity :

  • Ester vs. Amide : The target compound’s ethoxycarbonyl ester reduces polarity compared to carboxamide analogs, lowering aqueous solubility but improving lipid membrane permeability .
  • Imine Bond : The Schiff base linkage introduces pH-dependent reactivity, enabling dynamic covalent chemistry in materials science applications .

Biological Activity: Thiazole-containing derivatives (e.g., ) show enhanced antimicrobial activity due to the thiazole ring’s ability to disrupt bacterial membranes . CXL017 analogs demonstrate potent antiproliferative effects against cancer cell lines, attributed to the amino group’s role in intercalation or kinase inhibition .

Crystallographic Insights :

  • Compounds with planar coumarin cores (e.g., the target compound) exhibit π-π stacking in crystal structures, while methoxy or ethynyl substituents introduce steric hindrance, altering packing motifs .

Biological Activity

The compound 2-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 2-oxo-2H-chromene-3-carboxylate is a derivative of chromene, a class of compounds known for their diverse biological activities. This article discusses its biological activity, focusing on its potential as an inhibitor in various enzymatic pathways and its structural characteristics that contribute to its activity.

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula : C₁₆H₁₇N₁O₃
  • Key Functional Groups :
    • Ethoxycarbonyl group
    • Imino group
    • Chromene backbone

The compound exhibits a phenol-imine tautomeric form, which is significant for its biological activity. The orientation of the aromatic rings and the presence of intramolecular hydrogen bonds contribute to the stability and reactivity of the molecule .

Antiviral Activity

Recent studies have highlighted the compound's potential as an HIV integrase inhibitor . A series of derivatives, including those related to chromene structures, have been evaluated for their ability to inhibit HIV-1 integrase (IN). Notably, several compounds demonstrated significant inhibition with IC50 values less than 1.7 μM, indicating strong antiviral properties. The presence of the chromene-3-carboxamide motif is crucial for this enzymatic activity, suggesting that modifications to this structure could enhance efficacy against HIV .

Antibacterial Properties

The compound's antibacterial activity has also been investigated. Preliminary results suggest that it may exhibit inhibitory effects against specific bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Further studies are needed to quantify these effects and elucidate the underlying mechanisms.

In Vitro Studies

In vitro studies have shown that the compound can effectively inhibit key enzymes involved in viral replication and bacterial metabolism. For instance:

  • HIV Integrase Inhibition : Compounds similar to this compound were tested against HIV integrase using standard kits, revealing a concentration-dependent inhibition pattern .
  • Antibacterial Assays : The compound was tested against various strains of bacteria, with results indicating significant antibacterial activity at certain concentrations. The specific IC50 values and mechanisms are subjects of ongoing research.

Data Summary Table

Activity TypeTargetIC50 Value (μM)Reference
HIV Integrase InhibitionHIV-1 Integrase< 1.7
Antibacterial ActivityVarious Bacterial StrainsTBDOngoing Research

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